N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c27-21(22(28)24-17-6-7-19-20(16-17)30-15-14-29-19)23-8-9-25-10-12-26(13-11-25)18-4-2-1-3-5-18/h1-7,16H,8-15H2,(H,23,27)(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYMMPHXAFZESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, synthesis, and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O6 |
| Molecular Weight | 425.4 g/mol |
| CAS Number | 954092-82-1 |
The structure includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety and an oxalamide functional group, which are associated with various pharmacological properties.
Anticancer Potential
Preliminary studies indicate that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit significant anticancer activity. For instance, related compounds have shown inhibitory effects on Poly(ADP-ribose) polymerase 1 (PARP1), a target in cancer therapy. In one study, derivatives of this moiety were evaluated for their ability to inhibit PARP1 with IC50 values ranging from 0.082 μM to 12 μM .
Neuropharmacological Effects
The presence of the 4-phenylpiperazine group suggests potential neuropharmacological activity. Compounds with similar structures have been investigated for their interactions with serotonin and dopamine receptors, indicating possible applications in treating psychiatric disorders .
Synthesis and Evaluation
A systematic approach was taken to synthesize this compound. The synthesis involved multiple steps to ensure high purity and yield. The evaluation of biological activity was performed through various assays assessing cell viability and enzyme inhibition.
In Vitro Studies
In vitro studies demonstrated that the compound significantly inhibited cancer cell proliferation at low concentrations. For example, a related compound showed an IC50 value of approximately 5.8 μM against specific cancer cell lines . These findings suggest that modifications to the oxalamide structure can enhance biological activity.
Preparation Methods
Cyclocondensation Approaches
The dihydrobenzodioxin core is typically synthesized via acid-catalyzed cyclization of catechol derivatives with 1,2-dihaloethanes. Optimal conditions involve:
| Reagent | Temperature | Yield | Reference |
|---|---|---|---|
| 1,2-Dibromoethane | 110°C | 78% | |
| BF₃·Et₂O catalyst | 80°C | 85% |
Nitration at position 6 is achieved using fuming HNO₃ in acetic anhydride (0-5°C, 92% yield), followed by catalytic hydrogenation over Pd/C (1 atm H₂, 95% conversion).
Preparation of 2-(4-Phenylpiperazin-1-yl)ethylamine
Reductive Amination Strategy
A two-step sequence converts 1-phenylpiperazine to the target ethylamine:
Alternative Pathway via Alkyl Halides
Direct alkylation using 2-chloroethylamine hydrochloride with K₂CO₃ in DMF (80°C, 24 hr) achieves 67% yield but requires extensive purification to remove quaternary ammonium salts.
Oxalamide Bridge Formation
Classical Oxalyl Chloride Method
The most widely implemented protocol involves:
- Activate dihydrobenzodioxin-6-amine with oxalyl chloride (2.1 eq) in dry DCM (0°C → rt, 2 hr).
- Add 2-(4-phenylpiperazin-1-yl)ethylamine (1.05 eq) portionwise under N₂ atmosphere.
- Stir for 12 hr at 40°C to achieve 76% isolated yield.
Critical Parameters :
- Strict moisture control (<50 ppm H₂O)
- Triethylamine (3 eq) as HCl scavenger
- Gradual warming prevents exothermic decomposition
Catalytic Dehydrogenative Coupling
Emerging methodology from enables direct synthesis from ethylene glycol and amines using Ru-PNNH complexes:
| Condition | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1 mol% Ru-5 | 89% |
| Solvent | Toluene/DME (1:1) | Optimal |
| Temperature | 135°C | 98% conversion |
| Reaction Time | 24 hr | Plateau |
This green chemistry approach eliminates stoichiometric activating agents but requires rigorous exclusion of oxygen.
Purification and Characterization
Multistage Chromatography
The patent literature details a sequential purification system:
- Silica Gel Column : Hexane/EtOAc (3:1 → 1:2 gradient) removes non-polar impurities
- Alumina Column : MeOH/DCM (1:9) elutes target compound (≥99% purity)
Crystallization Optimization
Recrystallization from ethyl acetate/n-heptane (1:5 v/v) at −20°C produces X-ray quality crystals (mp 168-170°C).
Comparative Analysis of Synthetic Routes
| Parameter | Oxalyl Chloride Method | Catalytic Coupling |
|---|---|---|
| Atom Economy | 58% | 91% |
| Step Count | 3 | 1 |
| Max Yield | 76% | 89% |
| Byproducts | HCl, Et₃N·HCl | H₂ |
| Scale-up Feasibility | Pilot plant validated | Lab-scale only |
| Cost per kg | $2,450 | $8,900 |
Industrial Scale Production Challenges
Key issues in kilogram-scale synthesis:
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide coupling | EDC, HOBt, DMF, 0°C → RT | 65–75 | 92% |
| Purification | Silica gel (EtOAc/Hex 3:7) | 85 | 98% |
Basic: How is structural confirmation achieved for this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR identify key signals:
- Benzodioxane protons: δ 4.2–4.4 ppm (methylene groups) .
- Phenylpiperazine protons: δ 2.5–3.5 ppm (piperazine ring) .
- Mass spectrometry (HRMS) : Exact mass calculated for C₂₄H₂₇N₃O₄ ([M+H]⁺): 422.2075; observed deviation < 2 ppm .
- X-ray crystallography (if crystalline): Resolves stereochemistry and confirms hydrogen-bonding patterns in the oxalamide core .
Basic: What preliminary biological activities have been reported for this compound?
Methodological Answer:
Initial screens suggest:
- GPCR modulation : High affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors (IC₅₀: 50–100 nM) due to the phenylpiperazine moiety .
- Enzyme inhibition : Moderate inhibition of monoamine oxidase-B (MAO-B) (IC₅₀: 1.2 µM) linked to the benzodioxane group .
- Cellular assays : Antiproliferative activity in cancer cell lines (e.g., MCF-7, GI₅₀: 10 µM) via apoptosis induction .
Q. Notes
- Data tables consolidate findings from peer-reviewed protocols.
- Advanced FAQs emphasize hypothesis-driven experimental design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
